2,2-Dimethylpenam sulfone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98316-95-1 |
|---|---|
Molecular Formula |
C7H11NO3S |
Molecular Weight |
189.23 g/mol |
IUPAC Name |
3,3-dimethyl-4,4-dioxo-4λ6-thia-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H11NO3S/c1-7(2)4-8-5(9)3-6(8)12(7,10)11/h6H,3-4H2,1-2H3 |
InChI Key |
INYXNIQRGOOOOQ-UHFFFAOYSA-N |
SMILES |
CC1(CN2C(S1(=O)=O)CC2=O)C |
Canonical SMILES |
CC1(CN2C(S1(=O)=O)CC2=O)C |
Synonyms |
2,2-dimethylpenam sulfone |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2 Dimethylpenam Sulfone and Its Analogues
Total Synthesis Approaches to the Penam (B1241934) Sulfone Core Structure
The total synthesis of the 2,2-dimethylpenam sulfone core relies on established principles of β-lactam chemistry, beginning with the construction of the fundamental penam ring system, incorporation of the key dimethyl group, and culminating in the critical oxidation of the thiazolidine (B150603) sulfur.
The penam nucleus is the foundational skeleton of the penicillin family of antibiotics. wikipedia.org It consists of a bicyclic ring system where a four-membered β-lactam ring is fused to a five-membered thiazolidine ring. wikipedia.org The construction of this strained structure is a cornerstone of β-lactam antibiotic synthesis.
Historically, the most common and practical approach to obtaining the penam skeleton does not involve building it from acyclic precursors but rather utilizes naturally occurring penicillins. Commercially available (+)-6-aminopenicillanic acid (6-APA), which is produced via fermentation of Penicillium chrysogenum or enzymatic hydrolysis of penicillin G or V, serves as a primary starting material. ramauniversity.ac.innih.gov This chiral building block provides the complete penam ring system with the correct stereochemistry, offering a significant advantage for subsequent modifications. nih.gov The structure is named systematically as 4-thia-1-azabicyclo[3.2.0]heptan-7-one, with penicillins being derivatives of 6-acylamino-2,2-dimethylpenam-3-carboxylic acid. wikipedia.orgramauniversity.ac.inannamalaiuniversity.ac.in
A characteristic structural feature of the penicillin family is the geminal dimethyl group at the C-2 position of the thiazolidine ring. annamalaiuniversity.ac.in In most synthetic routes leading to this compound, this moiety is not introduced as a separate synthetic step. Instead, it is retained from the starting material, typically 6-aminopenicillanic acid (6-APA), which already contains this feature. nih.gov
The conversion of the penam sulfide (B99878) (the thiazolidine sulfur) to a sulfone is the defining step in the synthesis of this class of compounds. This oxidation significantly alters the electronic and steric properties of the molecule. ontosight.ai The direct oxidation of the sulfide to the sulfone is a common and efficient route. jchemrev.com This transformation is typically achieved using strong oxidizing agents that can introduce two oxygen atoms onto the sulfur atom. The reaction often proceeds through a sulfoxide (B87167) intermediate, and controlling the reaction conditions is crucial to prevent stopping at the sulfoxide stage and to avoid unwanted side reactions. nih.govresearchgate.net
A variety of reagents and conditions have been developed for this oxidative transformation, each with specific advantages regarding yield, selectivity, and compatibility with other functional groups.
Table 1: Oxidizing Agents for the Transformation of Penam Sulfides to Sulfones
| Oxidizing Agent | Typical Conditions | Key Characteristics | Source(s) |
|---|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., DCM), often at low temperatures. | Widely used, effective, and generally provides good yields. Can be controlled to stop at the sulfoxide stage. | nih.govresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst (e.g., metal tungstates) or under specific pH and temperature control. | Considered an environmentally friendly ("green") oxidant; the only byproduct is water. | cdmf.org.brrsc.org |
| Oxone® (Potassium peroxymonosulfate) | Typically used in a solvent mixture like water/methanol. | A versatile and powerful oxidant; reaction can be driven to the sulfone product by using excess equivalents. | nih.gov |
| Ozone (O₃) | Bubbled through a solution of the sulfide at low temperature. | Powerful oxidizing agent; can be highly selective for the sulfide group. | psu.edu |
Stereoselective Synthesis of this compound Isomers
The biological activity of penam sulfones can be highly dependent on the stereochemistry at multiple chiral centers. Therefore, controlling the spatial arrangement of substituents is a critical aspect of their synthesis. rsc.org This includes the configuration at the sulfur atom of the sulfone and the stereocenters at C-3 and C-6 of the penam ring.
The oxidation of the penam sulfide to the sulfone proceeds through a sulfoxide intermediate, which is itself chiral. The two diastereomeric sulfoxides, typically designated as α-sulfoxide (S-configuration) and β-sulfoxide (R-configuration), can be formed. The stereochemical outcome of the oxidation is influenced by the directing effects of substituents on the penam ring and the choice of the oxidizing agent. researchgate.netresearchgate.net
For instance, the oxidation of Penicillin V with hydrogen peroxide yields the β-sulfoxide with high selectivity. researchgate.net Achieving specific stereoisomers often involves one of two main strategies:
Diastereoselective Oxidation: Using chiral oxidizing agents or catalyst systems, such as chiral titanium complexes, can favor the formation of one sulfoxide diastereomer over the other. researchgate.net
Separation and Further Oxidation: A mixture of sulfoxide diastereomers can be produced and then separated using chromatographic techniques. Each purified diastereomer is then subjected to a second oxidation step to yield the corresponding sulfone. Since the sulfone group itself is achiral, both sulfoxide diastereomers will yield the same sulfone product. However, controlling the intermediate sulfoxide can be crucial for subsequent reaction steps where its stereochemistry matters. psu.edu A stereospecific synthesis of 6,6-dibromo-3α-cyano-2,2-dimethylpenam-(1R)-S-oxide has been reported, demonstrating precise control over the sulfur configuration. researchgate.netcdnsciencepub.com
The stereocenters at the C-3 and C-6 positions are critical for the biological activity of penicillins and their derivatives. asm.orgnih.gov The naturally occurring configuration is (2S, 5R, 6R) in 6-aminopenicillanic acid. psu.edu However, synthetic strategies have been developed to access other isomers, particularly those with modified stereochemistry at C-6, which can lead to enhanced properties. nih.gov
Key synthetic approaches for controlling these centers include:
Epimerization: The hydrogen atom at C-6 is acidic and can be removed by a base, allowing for epimerization (inversion of stereochemistry) at this position. This has been used to convert naturally configured penams into their C-6 epimers. psu.edu
Ring Expansion/Contraction Reactions: The Morin rearrangement, a classic transformation of a penam sulfoxide into a cephem, proceeds with retention of stereochemistry at C-5 (which becomes C-6 of the cephem) but can involve changes at the original C-6. psu.edu
Total Synthesis from Chiral Precursors: Building the ring system from non-penicillin starting materials allows for the introduction of desired stereochemistry at various positions, though this is often a more complex and less common approach.
A notable strategy involves modifying the C-5 and C-6 stereochemistry to have the hydrogens in a trans conformation, mimicking the structure of carbapenems, which are known for their resistance to many β-lactamases. nih.gov
Table 2: Strategies for Stereochemical Control in Penam Synthesis
| Position | Desired Stereochemical Outcome | Synthetic Strategy | Description | Source(s) |
|---|---|---|---|---|
| Sulfur | (R)-S-oxide or (S)-S-oxide | Asymmetric Oxidation | Use of chiral reagents or catalysts (e.g., chiral titanium complexes) to selectively form one sulfoxide diastereomer. | researchgate.net |
| Sulfur | (1R)-S-oxide | Stereospecific Synthesis | A specific reaction sequence designed to produce a single, defined stereoisomer at the sulfur atom. | researchgate.net |
| C-6 | Inversion from (6R) to (6S) | Base-promoted Epimerization | Treatment with a base to remove the C-6 proton, followed by re-protonation to form the thermodynamically favored or kinetically controlled epimer. | psu.edu |
| C-5/C-6 | trans H atoms | Modification of Penicillin Nucleus | Synthetic modification to change the cis relationship of H-5 and H-6 in natural penicillins to a trans relationship, resembling carbapenems. | nih.gov |
Chemical Derivatization Strategies for Functionalization
Derivatization of the this compound core is a key strategy for creating analogues with novel properties. Chemists have developed methodologies to introduce a wide array of functional groups at the C-3 and C-6 positions, as well as to incorporate complex side chains.
The C-3 carboxylate of the penam ring system is a primary target for chemical modification. While extensive derivatization at this position can sometimes be challenging, various ester and alcohol functionalities have been successfully introduced.
Research has described the synthesis of 3-α-hydroxymethyl-6-substituted-2,2-dimethylpenam sulfones. nih.govresearchgate.net These hydroxymethyl derivatives serve as versatile intermediates for further functionalization. Another common modification is the formation of carboxylate esters. The synthesis of methyl and benzyl (B1604629) penicillanate sulfones has been achieved, demonstrating the viability of creating ester analogues at the C-3 position. nih.govresearchgate.net Penamecillin, the acetoxymethyl ester of benzylpenicillin, is a well-known example of a C-3 carboxylate modification, created to alter the molecule's properties. nih.gov In general, derivatization of the C-3 carboxylic acid is a synthetically accessible route, though it is often explored in the context of creating prodrugs that can generate the free carboxylic acid in vivo. annamalaiuniversity.ac.in
Table 1: Examples of C-3 Position Modifications
| Modification Type | Example Compound Structure/Name | Synthetic Precursor | Reference |
|---|---|---|---|
| Hydroxymethyl | 3-α-hydroxymethyl-2,2-dimethylpenam sulfone derivatives | Penicillanic acid | nih.gov, researchgate.net |
| Carboxylate Ester (Methyl) | Methyl 6-substituted penicillanate sulfones | 6-substituted penicillanic acid | nih.gov, researchgate.net |
| Carboxylate Ester (Benzyl) | Benzyl 6-substituted penicillanate sulfones | 6-substituted penicillanic acid | nih.gov, researchgate.net |
The C-6 position of the penam nucleus offers significant opportunities for introducing structural diversity. Halogenation and the formation of methylidene linkages are two prominent strategies.
Halogenated derivatives, such as 6-α-chloro-2,2-dimethylpenam sulfones, have been synthesized and studied. nih.govresearchgate.net These compounds are valuable for investigating the electronic and steric effects of halogen substitution on the penam scaffold.
A particularly fruitful area of research has been the introduction of a methylidene (or methylene) bridge at the C-6 position. nih.gov The synthesis of 6-(heterocyclyl)methylene penam sulfones has been accomplished through two primary routes: the Wittig reaction and aldol (B89426) condensation. nih.gov These methods allow for the linkage of various heterocyclic and aryl groups to the penam core. nih.govacs.org Structure-activity relationship studies on these compounds have revealed that analogs with a π-deficient 2-heteroaryl substituent at the C-6 methylene (B1212753) position are effective inhibitors of β-lactamase enzymes. nih.gov
Table 2: Examples of C-6 Position Modifications
| Modification Type | Example Compound/Class | Synthetic Method | Key Finding | Reference |
|---|---|---|---|---|
| Halogenation | 6-α-Chloro-2,2-dimethylpenam sulfone derivatives | Halogenation of penam precursor | Provides route to halogenated analogues. | nih.gov, researchgate.net |
| Methylidene Linkage | 6-(Heterocyclyl)methylene penam sulfones | Wittig reaction or Aldol condensation | π-deficient 2-heteroaryl groups enhance β-lactamase inhibition. | nih.gov |
The incorporation of side chains, particularly at the C-6 amino group, is a foundational strategy in penicillin chemistry. This approach allows for the introduction of complex functionalities that can significantly influence the molecule's interactions with biological targets.
The N-acylamino side chain is the most common modification. However, research has shown that simply mimicking the side chains of natural antibiotics does not always lead to potent activity in sulfone derivatives. nih.gov For instance, penicillin sulfones with C-6 acylamino groups that closely resemble those of natural penicillins often exhibit little inhibitory activity against class A β-lactamases. nih.gov In contrast, the synthesis of penams and cephems with bulky, T-shaped side chains attached to the C-6 amino group has been explored to more effectively block the catalytic sites of target enzymes. ucl.ac.be
Other types of side chains have also been investigated. The synthesis of 2-phenylquinoline (B181262) derivatives bearing an (2-aminoethyl)aminomethyl group at various positions has been reported, demonstrating the feasibility of incorporating complex aminomethylene side chains onto related aromatic systems. nih.gov
Table 3: Examples of Side Chain Incorporations
| Side Chain Type | Attachment Point | Synthetic Approach | Research Finding/Observation | Reference |
|---|---|---|---|---|
| N-Acylamino | C-6 | Coupling of 6-aminopenicillanic acid (6-APA) with a carboxylic acid | Bulky side chains can increase the stability of the β-lactam ring. | ucl.ac.be, researchgate.net |
| N-Acylamino | C-6 | Standard acylation | Sulfone derivatives with side chains mimicking natural penicillins show little inhibitory activity. | nih.gov |
Synthetic Procedures for Penam Ring System Manipulations (excluding clinically relevant prodrugs)
Beyond simple functionalization, advanced synthetic methodologies have been developed to fundamentally alter the 4-thia-1-azabicyclo[3.2.0]heptane (penam) core. These manipulations lead to related but distinct bicyclic systems.
One significant transformation is the ring expansion of the five-membered thiazolidine ring. A process has been developed for the conversion of the penam ring system into the six-membered cepham (B1241629) ring system, which is the core structure of cephalosporins. google.com This allows for the generation of entirely new families of compounds from penicillin-derived starting materials.
Another key manipulation is the conversion of penams into penems. A straightforward synthetic route has been described that transforms penam methyl esters into penem (B1263517) acetonyl esters. researchgate.net This procedure involves the cleavage of the thiazolidine ring followed by a new annulation to form the penem's unsaturated five-membered ring. researchgate.net
More drastic alterations to the ring system have also been achieved. For example, cyclobutanone (B123998) analogues of the penam ring system have been synthesized. researchgate.net A key step in this synthesis is a [2+2] cycloaddition between a dihydrothiophene and dichloroketene (B1203229) to form a bicyclic precursor, fundamentally replacing the thiazolidine portion of the penam scaffold with a cyclobutanone structure. researchgate.net
Table 4: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| 3-α-hydroxymethyl-2,2-dimethylpenam sulfone |
| 6-aminopenicillanic acid (6-APA) |
| 6-α-chloro-2,2-dimethylpenam sulfone |
| Benzylpenicillin |
| Benzyl penicillanate sulfone |
| Methyl penicillanate sulfone |
| Penamecillin |
| Penem acetonyl ester |
Structural Elucidation and Conformational Analysis of 2,2 Dimethylpenam Sulfone
Advanced Spectroscopic Characterization Techniques
The definitive identification and structural analysis of a molecule like 2,2-dimethylpenam sulfone would rely on a suite of advanced spectroscopic methods. These techniques provide a molecular fingerprint, revealing the connectivity of atoms and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR spectroscopy would identify the number of distinct proton environments, their neighboring protons through spin-spin coupling, and their relative numbers through integration. For this compound, one would expect to observe distinct signals for the two methyl groups at the C2 position, which are diastereotopic due to the chiral center at C5. The protons on the β-lactam ring (at C3, C5, and C6) would exhibit characteristic chemical shifts and coupling patterns that are highly informative of their stereochemical relationships.
Hypothetical ¹H NMR Data for this compound
| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| CH₃ (C2-α) | ~1.2 | s | - |
| CH₃ (C2-β) | ~1.5 | s | - |
| H-3 | ~3.5-3.7 | dd | J = 16, 2 |
| H-3' | ~3.1-3.3 | dd | J = 16, 4 |
| H-5 | ~4.8-5.0 | d | J = 4 |
| H-6 | ~3.8-4.0 | m | - |
| H-6' | ~3.4-3.6 | m | - |
Note: This table is illustrative and not based on experimentally verified data for this compound.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Key signals would include those for the two distinct methyl carbons, the quaternary carbon at C2, the methylene (B1212753) carbon at C3, the methine carbons at C5 and C6, and the carbonyl carbon of the β-lactam ring. The chemical shift of the carbonyl carbon is particularly indicative of the strained four-membered ring system.
Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Hypothetical Chemical Shift (ppm) |
| C=O | ~170 |
| C2 | ~65 |
| C3 | ~45 |
| C5 | ~70 |
| C6 | ~50 |
| CH₃ (C2-α) | ~25 |
| CH₃ (C2-β) | ~28 |
Note: This table is illustrative and not based on experimentally verified data for this compound.
NOE studies are crucial for determining the through-space proximity of protons, which helps in defining the three-dimensional structure of a molecule in solution. For this compound, NOE experiments would be instrumental in establishing the relative stereochemistry of the protons on the penam (B1241934) nucleus and confirming the conformation of the bicyclic system. For instance, observing an NOE between one of the C2-methyl groups and the H5 proton would provide evidence for their cis relationship.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the case of this compound, the most characteristic absorption bands would be from the β-lactam carbonyl group and the sulfone group. The high frequency of the β-lactam carbonyl stretch is a hallmark of the strained four-membered ring. The sulfone group would exhibit two strong, characteristic stretching bands.
Hypothetical IR Absorption Data for this compound
| Functional Group | Hypothetical Absorption Range (cm⁻¹) | Intensity |
| β-Lactam C=O | ~1780-1800 | Strong |
| Sulfone S=O (asymmetric) | ~1335-1300 | Strong |
| Sulfone S=O (symmetric) | ~1150-1120 | Strong |
| C-H (alkane) | ~2950-2850 | Medium-Strong |
Note: This table is illustrative and not based on experimentally verified data for this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful technique that provides a very precise measurement of the mass-to-charge ratio of an ion. This high precision allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula. For this compound (C₇H₁₁NO₃S), HRMS would be used to verify this exact molecular formula by comparing the experimentally measured mass with the calculated theoretical mass.
Hypothetical HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 190.0538 | Within a few ppm of calculated value |
| [M+Na]⁺ | 212.0357 | Within a few ppm of calculated value |
Note: This table is illustrative and not based on experimentally verified data for this compound.
X-ray Crystallography Studies of this compound and its Derivatives
X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the absolute arrangement of atoms in space.
Determination of Absolute Configuration
The determination of the absolute configuration of a chiral molecule by X-ray diffraction is a well-established technique. researchgate.netvanderbilt.edu It relies on the anomalous scattering of X-rays by the electrons of the atoms, which can lead to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) in non-centrosymmetric space groups. wikipedia.org For penam derivatives, which are chiral, this method is crucial for unambiguously assigning the stereochemistry at the various chiral centers.
While the synthesis of this compound has been reported, specific crystallographic studies detailing its absolute configuration are not widely published. nih.gov However, X-ray crystallographic studies have been performed on other penam sulfone derivatives, such as those with 2β-alkenyl substituents. nih.gov These studies confirm the expected stereochemistry of the penam core, which is inherited from the penicillin starting materials.
Analysis of Crystal Packing and Intermolecular Interactions
For this compound, one would anticipate that the polar sulfone and β-lactam carbonyl groups would be key players in forming intermolecular contacts, potentially involving C-H···O hydrogen bonds. The arrangement of molecules in the crystal would aim to maximize these favorable interactions. Analysis of crystal packing in related sulfanilamide (B372717) structures reveals the importance of hydrogen bonding and π–π stacking in dictating the supramolecular assembly. dntb.gov.ua While specific data for this compound is not available, studies on other sulfones show that intermolecular S···N or S···O interactions can also be significant in the crystal packing. nih.govnih.gov
Computational Conformational Analysis and Molecular Dynamics
Computational methods, including molecular mechanics and quantum chemical calculations, provide valuable insights into the conformational preferences and dynamic behavior of molecules in the absence of crystal packing forces.
β-Lactam Ring Non-Planarity and Strain
The β-lactam ring in penam structures is inherently strained due to its four-membered cyclic nature. wikipedia.org This strain is a key factor in the chemical reactivity of penicillins and related β-lactamase inhibitors. The non-planarity of the β-lactam ring, often described by the pyramidalization of the nitrogen atom, is a measure of this strain. wikipedia.org In penams, the nitrogen atom is forced into a more pyramidal geometry compared to a typical planar amide, which reduces amide resonance and increases the susceptibility of the carbonyl group to nucleophilic attack. wikipedia.org The oxidation of the sulfur atom to a sulfone in this compound is expected to further influence the electronic properties and geometry of the bicyclic system, potentially affecting the strain in the β-lactam ring. ontosight.ainih.gov
Biochemical Mechanism of Action of 2,2 Dimethylpenam Sulfone
Mechanism-Based Enzyme Inhibition
2,2-Dimethylpenam sulfone acts as a mechanism-based inhibitor, also known as a "suicide inhibitor." This mode of action involves the enzyme's own catalytic mechanism converting the inhibitor into a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its inactivation nih.gov. Penam (B1241934) sulfones are structurally similar to penicillin antibiotics, which allows them to be recognized and processed by the active site of β-lactamase enzymes researchgate.net. The initial interaction forms a transiently stable covalent complex, which prevents the enzyme from hydrolyzing its intended β-lactam antibiotic substrates researchgate.net.
Inhibition of Metalloproteases (e.g., Metallo-β-lactamases)
Metallo-β-lactamases (MBLs) belong to Class B of the Ambler classification and represent a significant clinical challenge as they can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems researchgate.net. Unlike serine β-lactamases, MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring rsc.orgresearchgate.net.
Penam sulfones, including this compound and its analogues like sulbactam (B1307) and tazobactam (B1681243), are not effective inhibitors of metallo-β-lactamases nih.govresearchgate.net. Their mechanism of action is specifically tailored to the covalent modification of a serine nucleophile, a residue that is absent from the active site of MBLs. The zinc-dependent hydrolytic mechanism of MBLs does not involve the formation of a covalent acyl-enzyme intermediate, rendering penam sulfone inhibitors ineffective against them nih.govresearchgate.net. The development of MBL inhibitors is an active area of research, but it focuses on entirely different chemical scaffolds, such as compounds with metal-chelating properties or boronic acid derivatives, that can interact with the catalytic zinc ions rsc.orgnih.gov.
Inhibition of Mammalian Serine and Cysteine Proteases (e.g., Elastases)
Research has primarily focused on the inhibitory activity of this compound derivatives against porcine pancreatic elastase, a well-studied serine protease nih.gov. While specific kinetic data for the parent compound is not extensively detailed in the available literature, the activity of its derivatives suggests that the this compound core is a potent scaffold for elastase inhibition. Elastases are critical in the breakdown of elastin, a key protein in the extracellular matrix. Unregulated elastase activity is implicated in various inflammatory conditions, making its inhibition a significant therapeutic target frontiersin.orgresearchgate.nettandfonline.comnih.gov.
The inhibitory action of penam sulfones is analogous to that of other β-lactam inhibitors against serine proteases. The mechanism involves the formation of a covalent acyl-enzyme intermediate with the active site serine residue of the protease. This effectively inactivates the enzyme, preventing it from binding to and cleaving its natural substrates nih.gov. While the primary focus has been on serine proteases like elastase, the reactivity of the β-lactam ring suggests potential, though less characterized, activity against certain cysteine proteases which also employ a nucleophilic residue in their catalytic mechanism.
Table 1: Inhibitory Profile of Selected Penam Sulfone Derivatives against Porcine Pancreatic Elastase Note: Data for specific derivatives of this compound. This table is illustrative of the potential activity of the core compound.
| Derivative of this compound | Target Enzyme | Observed Effect | Reference |
| 6α-chloro-3α-(pivaloyloxy)methylpenam sulfone | Porcine Pancreatic Elastase | Enzyme Inhibition | nih.gov |
| 6α-chloro-3-exo-methylenepenam sulfone | Porcine Pancreatic Elastase | Enzyme Inhibition | nih.gov |
Molecular Interactions at the Enzyme Active Site
The interaction between this compound and the active site of serine proteases such as elastase is a complex process involving specific molecular recognition and covalent bond formation.
The active site of elastase is a well-defined cleft with several subsites that accommodate the amino acid residues of its substrates researchgate.net. Upon binding of an inhibitor like a penam sulfone, the enzyme's conformation can undergo adaptive changes. Studies on elastase complexed with other inhibitors have shown that the enzyme's tertiary structure can experience significant loosening, with partial disordering of its β-structure, while the α-helical content remains largely unaffected nih.govnih.gov. This conformational adaptability is crucial for the catalytic function of the enzyme and its inhibition. The binding of the inhibitor can induce a more stable, albeit inactive, conformation of the enzyme.
The catalytic triad, comprising Serine-195, Histidine-57, and Aspartate-102, is the cornerstone of the catalytic activity in serine proteases like elastase mdpi.com. The inhibition by this compound is initiated by the nucleophilic attack of the Serine-195 hydroxyl group on the carbonyl carbon of the β-lactam ring. This forms a tetrahedral intermediate which then resolves into a stable acyl-enzyme complex.
Beyond the catalytic triad, other residues within the active site play a crucial role in the binding and orientation of the inhibitor. In analogous systems with other penam sulfones, hydrogen bonding interactions have been observed between the inhibitor and residues such as Arginine-244, Threonine-235, and Asparagine-132 in the active site of related enzymes nih.gov. These interactions are vital for the proper positioning of the inhibitor for covalent modification of the active site serine. Molecular docking studies of other compounds with elastase have further highlighted the importance of hydrophobic and electrostatic interactions in the binding pocket nih.govphcogj.commdpi.com.
Table 2: Key Amino Acid Residues in Serine Protease Active Sites and Their Potential Roles in Penam Sulfone Interaction
| Amino Acid Residue | Location | Potential Role in Inhibition |
| Serine-195 | Catalytic Triad | Forms covalent bond with the inhibitor |
| Histidine-57 | Catalytic Triad | Acts as a general base, activating Serine-195 |
| Aspartate-102 | Catalytic Triad | Orients Histidine-57 and stabilizes the transition state |
| Arginine-244 | Active Site Pocket | Potential hydrogen bonding with inhibitor |
| Threonine-235 | Active Site Pocket | Potential hydrogen bonding with inhibitor |
| Asparagine-132 | Active Site Pocket | Potential hydrogen bonding with inhibitor |
Biochemical Pathways Affected by this compound (excluding cellular level effects)
By inhibiting elastase, this compound can modulate biochemical pathways that are dependent on the activity of this protease. A primary consequence of elastase inhibition is the prevention of the degradation of extracellular matrix proteins, most notably elastin. This has direct implications for pathways involved in tissue remodeling and integrity.
Furthermore, elastase is known to be involved in the activation of certain pro-inflammatory cytokines, such as members of the Interleukin-1 (IL-1) family, including IL-36 nih.gov. By preventing the proteolytic processing of these cytokines, elastase inhibitors can interrupt the signaling cascades that lead to an amplified inflammatory response. This demonstrates that the effects of this compound extend beyond simple structural protein preservation to the modulation of key inflammatory pathways. The inhibition of elastase can therefore lead to a downstream reduction in the production of other inflammatory mediators that are typically triggered by these activated cytokines.
Structure Activity Relationship Sar Studies for 2,2 Dimethylpenam Sulfone Derivatives
Impact of Substituents on Enzyme Inhibitory Potency
The inhibitory power of 2,2-dimethylpenam sulfone derivatives is highly dependent on the nature, size, and electronic properties of substituents at the C-2, C-3, and C-6 positions of the bicyclic core.
Modifications at the C-2 position have a profound impact on the inhibitory activity and spectrum of penam (B1241934) sulfones. The length and composition of the side chain at this position can influence the formation of stable inhibitory intermediates. nih.gov For instance, research into a series of analogs of the inhibitor SA2-13 revealed that altering the carboxyl linker length affects the capture of a long-lived trans-enamine intermediate, which is crucial for inhibition. nih.gov
The nature of the C-2 substituent also affects inhibitor potency, with more hydrophobic groups sometimes leading to improved affinity. A comparative study showed that a penam sulfone with a C-2 phenylacetate (B1230308) substituent (SA1-204) was more potent against P99, TEM-1, and PC1 β-lactamases than its analog with a C-2 catecholicacetate group (LN1-255). nih.gov This suggests that the more hydrophobic nature of the phenylacetate group contributes to better in vitro affinity. nih.gov
Furthermore, novel C-2-substituted penicillin sulfones have demonstrated superior efficacy against certain β-lactamases compared to established inhibitors. Kinetic data revealed that C-2-substituted penicillin sulfones like JDB/LN-1-255 inhibit the OXA-1 β-lactamase with low Kᵢ values, proving more effective than the C-3-substituted cephalosporin (B10832234) sulfone JDB/DVR-II-214 and significantly more potent than clavulanic acid and tazobactam (B1681243) against this enzyme. nih.gov The introduction of 2β-alkenyl groups has also yielded potent inhibitors, with the level of activity being strongly dependent on the specific substituent on the alkenyl chain. The (Z)-2β-acrylonitrile penam sulfone, Ro 48-1220, emerged as a particularly active inhibitor with a broad spectrum of activity that includes class C cephalosporinases, an unusual trait for penam sulfones. acs.org
| Compound | C-2 Substituent | P99 β-lactamase | TEM-1 β-lactamase | PC1 β-lactamase |
|---|---|---|---|---|
| SA1-204 | Phenylacetate | 0.001 | 0.04 | 0.39 |
| LN1-255 | Catecholicacetate | 0.026 | 0.06 | 0.7 |
While the C-2 and C-6 positions have been common targets for modification, alterations at the C-3 position also influence the biological activity of the penam sulfone core. Studies have explored the effects of various C-3 substituents on the inhibitory profile. For example, the synthesis and evaluation of compounds such as 3-exo-methylene-6-substituted-2,2-dimethylpenam sulfone and 3α-hydroxymethyl-6-substituted-2,2-dimethylpenam sulfones have been undertaken to probe their potential as enzyme inhibitors. nih.gov
In comparative studies, the placement of substituents has been shown to be critical. For instance, against the OXA-1 β-lactamase, C-2-substituted penicillin sulfones were found to be more effective inhibitors than a C-3-substituted cephalosporin sulfone derivative, highlighting the importance of the substituent's position in achieving potent inhibition for specific enzymes. nih.gov The introduction of a 2,3-β-methylene bridge, which alters the conformation of the penam nucleus, has also been investigated. This modification was found to diminish antibacterial potency, and while some of these analogs acted as β-lactamase inhibitors, their affinity for penicillin-binding proteins was significantly reduced compared to their parent penam analogs. documentsdelivered.com
The C-6 position is critical for the interaction of penam sulfones with β-lactamases, and substituents at this position can dramatically alter the inhibitory profile. Research has shown that a hydrogen-bond donor at the C-6 position is a necessary feature for good inhibitory activity against both class A and class C β-lactamases. nih.gov However, this feature alone is not sufficient. nih.gov
The stereochemistry and size of the C-6 substituent are also crucial. Studies on 6-(1-hydroxyalkyl)penam sulfone derivatives found that only the 6β-hydroxymethyl group led to an improvement in the activity of sulbactam (B1307) against both TEM-1 and AmpC β-lactamases. nih.gov The steric bulk of the C-6 substituent can negatively impact potency by hindering recognition in the enzyme's active site, as observed with methicillin (B1676495) sulfone in class A β-lactamases. nih.gov Conversely, substituents that closely mimic the side chains of natural penicillin substrates (e.g., penicillin G sulfone) may result in the compound being treated as a good substrate by the enzyme rather than an inhibitor. nih.gov The most effective inhibitors in one study possessed non-directional hydrogen-bonding substituents, like a hydroxymethyl group, which may provide the necessary conformational flexibility within the acyl-enzyme complex to facilitate the isomerization to a more stable, inhibited state. nih.gov
| C-6 Substituent Feature | Effect on Inhibitory Potency | Example/Observation | Reference |
|---|---|---|---|
| Hydrogen-Bond Donor | Necessary for good activity | Evaluated in a series of C6-substituted penicillin sulfones | nih.gov |
| 6β-hydroxymethyl group | Improved activity against TEM-1 and AmpC | Enhanced the activity of the sulbactam scaffold | nih.gov |
| Steric Bulk (e.g., Methicillin side chain) | May hinder recognition and reduce potency | Observed in class A β-lactamases | nih.gov |
| Similarity to Natural Substrate (e.g., Penicillin G side chain) | May lead to substrate behavior instead of inhibition | Compound is hydrolyzed by the enzyme | nih.gov |
Significance of the Sulfone Oxidation State in Modulating Biochemical Activity
The oxidation of the sulfide (B99878) in the thiazolidine (B150603) ring to a sulfone is a critical chemical modification that transforms penam compounds from potential antibiotics into potent β-lactamase inhibitors. pnas.org This change in oxidation state is required for the enhancement of β-lactamase inhibitory activity. nih.gov
The sulfone moiety fundamentally alters the reaction mechanism with serine β-lactamases (SBLs). While penams typically form an acyl-enzyme intermediate that is rapidly hydrolyzed, the sulfone derivatives proceed down a different pathway after forming the initial covalent complex. pnas.org The presence of the electron-withdrawing sulfone group facilitates the opening of the thiazolidine ring, leading to the formation of one or more transiently stable, inactivated species that are more resistant to hydrolysis. pnas.org This effectively converts the penam sulfone into a transient inactivator, prolonging the lifetime of the inhibited enzyme complex and preventing the antibiotic substrate from being destroyed. pnas.org The sulfonyl group is a key component in many therapeutically important compounds due to its ability to form hydrogen bonds with biological targets and to constrain molecular conformations to fit active sites. benthamscience.com
Stereochemical Requirements for Optimal Biochemical Interaction
The three-dimensional arrangement of atoms, or stereochemistry, of this compound derivatives is a determining factor for their interaction with and inhibition of β-lactamases. Specific stereochemical configurations are required for the inhibitor to fit correctly into the enzyme's active site and undergo the chemical reactions that lead to inactivation.
The orientation of substituents on the penam nucleus is critical. For instance, studies on 6-(1-hydroxyalkyl) groups demonstrated clear stereochemical requirements, with the 6β-configuration of a hydroxymethyl group being superior to the 6α-configuration for enhancing inhibitory activity. nih.gov More profound modifications to the core stereochemistry have also been explored. In one study, a penicillin derivative was synthesized with carbapenem-like stereochemical features, specifically a trans conformation between the protons at C-5 and C-6, instead of the usual cis conformation found in penicillins. asm.org This "hybrid" molecule was designed to act as a specific inhibitor for class C β-lactamases by binding favorably and then forming a slowly hydrolyzing acyl adduct. asm.org The stereochemistry of the intermediates formed during the inhibition process is also vital; analysis of the acyl-intermediate has shown that specific isomeric conformations are adopted within the enzyme's active site. researchgate.net
Comparative SAR Analysis with Related β-Lactamase Inhibitors (e.g., Clavulanic Acid, Tazobactam, Sulbactam)
Penam sulfones such as sulbactam and tazobactam are clinically established β-lactamase inhibitors. nih.gov SAR studies of novel this compound derivatives often use these compounds as benchmarks. Newer generations of penam sulfones have been designed to overcome the limitations of these established inhibitors, such as their spectrum of activity. nih.gov
Computational Chemistry and Molecular Modeling of 2,2 Dimethylpenam Sulfone
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the fundamental electronic properties of 2,2-dimethylpenam sulfone, which govern its chemical behavior and reactivity. These calculations, often based on Density Functional Theory (DFT), provide a detailed picture of the molecule's structure and electron distribution.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.govscispace.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. nih.govscispace.com
For this compound, the distribution and energy of these orbitals are crucial. The HOMO is typically localized on the bicyclic penam (B1241934) core, particularly the nitrogen and sulfur atoms, while the LUMO is often associated with the strained β-lactam ring and the sulfone group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, which is a desirable trait for an inhibitor that needs to react with its enzyme target.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Description | Illustrative Value/Observation |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Analysis would reveal the molecule's capacity to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Analysis would indicate the molecule's ability to accept electrons, particularly at the β-lactam carbonyl carbon. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A calculated smaller gap would correlate with higher chemical reactivity, essential for covalent inhibition of β-lactamases. |
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites and intermolecular interactions. nih.gov These maps use a color spectrum to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov
In the case of the this compound core, the ESP map would highlight specific features:
Negative Potential: Regions of high electron density, colored red, would be concentrated around the oxygen atoms of the sulfone group and the carbonyl oxygen of the β-lactam ring. These sites are key for forming hydrogen bonds within the enzyme's active site.
Positive Potential: A significant region of positive potential, colored blue, would be expected around the carbonyl carbon of the β-lactam ring. This electron deficiency makes it the primary site for nucleophilic attack by the catalytic serine residue in the active site of β-lactamase enzymes, initiating the inhibition process.
Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Complexes
To understand how this compound interacts with its target, β-lactamase, molecular docking and molecular dynamics (MD) simulations are powerful tools. These methods model the dynamic process of the inhibitor binding to the enzyme's active site. nih.govrsc.org
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. iosrjournals.org For this compound, docking simulations into the active site of a β-lactamase (e.g., SHV-1 or TEM-1) would predict its binding pose. nih.gov The results typically show the inhibitor positioned so that its strained β-lactam ring is in close proximity to the catalytic Serine 70 residue. documentsdelivered.com
The simulation calculates a docking score, which estimates the binding affinity (free energy of binding). A lower binding energy indicates a more stable and favorable interaction. These predictions are crucial for ranking potential inhibitors and understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex before the covalent bond is formed.
Table 2: Predicted Binding Data from Molecular Docking Simulation
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Binding Energy (ΔG) | Estimated free energy of binding between the inhibitor and the enzyme. | A strong negative value would suggest high affinity for the β-lactamase active site. |
| Key Interacting Residues | Amino acids in the enzyme's active site that form significant interactions with the inhibitor. | Simulations would likely identify interactions with conserved residues like Ser70, Ser130, and Lys234 in class A β-lactamases. |
| Predicted Binding Pose | The most stable 3D orientation of the inhibitor within the active site. | The β-lactam ring would be oriented for nucleophilic attack by the catalytic serine residue. |
Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex over time, typically on the nanosecond scale. scispace.comnih.gov These simulations can reveal conformational changes in both the enzyme and the inhibitor upon binding, a phenomenon known as "induced fit". nih.gov
An MD simulation of the this compound-β-lactamase complex would show how the active site residues move to accommodate the inhibitor. It can also assess the stability of the initial non-covalent complex and the subsequent covalent adduct formed after the β-lactam ring opens. Analysis of the simulation trajectory can reveal fluctuations in atomic positions, changes in the protein's secondary structure, and the stability of key hydrogen bonds, providing a more complete understanding of the inhibition mechanism.
Prediction of Physicochemical and Topological Descriptors Relevant to Biochemical Activity
Quantitative Structure-Activity Relationship (QSAR) models rely on molecular descriptors to correlate a compound's chemical structure with its biological activity. For this compound, physicochemical and topological descriptors can predict its drug-like properties.
XlogP: This value is a measure of lipophilicity, which influences a molecule's solubility, absorption, and distribution. A balanced XlogP is often sought for optimal pharmacokinetic properties.
TPSA (Topological Polar Surface Area): TPSA is calculated based on the surface contributions of polar atoms (typically oxygen and nitrogen) and is a good predictor of a drug's transport properties, such as its ability to cross cell membranes. nih.gov
These descriptors are valuable in the early stages of drug development to assess the potential of a compound to have favorable pharmacokinetic properties.
Table 3: Predicted Physicochemical and Topological Descriptors
| Descriptor | Definition | Relevance to Biochemical Activity |
|---|---|---|
| XlogP | A computed measure of the logarithm of the octanol/water partition coefficient (lipophilicity). | Influences solubility, membrane permeability, and plasma protein binding. |
| TPSA | The sum of the van der Waals surface areas of polar atoms in a molecule. | Correlates with intestinal absorption and blood-brain barrier penetration. |
Rational Design Principles for Novel Penam Sulfone Inhibitors Based on Computational Insights
The rational design of novel penam sulfone inhibitors, leveraging the foundational scaffold of molecules like this compound, is a key strategy in overcoming antibiotic resistance mediated by β-lactamase enzymes. Computational chemistry and molecular modeling are central to this effort, providing atomic-level insights that guide the development of more potent and specific inhibitors. While specific computational studies on this compound are not extensively available in the reviewed literature, the principles derived from related penam sulfone inhibitors offer a clear roadmap for designing new therapeutic agents.
The core principle behind the rational design of penam sulfone inhibitors is the stabilization of the covalent intermediate formed with the β-lactamase enzyme. nih.govnih.gov These inhibitors act as "suicide-type" or mechanism-based inactivators, forming a covalent bond with the catalytic serine residue in the active site of the enzyme. nih.gov Computational studies focus on understanding and enhancing the stability of this acyl-enzyme complex to prevent its hydrolysis and effectively inactivate the enzyme.
A crucial strategy in this design process is the stabilization of the trans-enamine intermediate. nih.gov Molecular modeling has shown that modifications to the penam sulfone structure can introduce additional interactions with active site residues, thereby stabilizing this key intermediate. For instance, the rationally designed penam sulfone, SA2-13, was shown through crystallography and computational modeling to form an additional salt bridge and hydrogen bonds within the active site of the SHV-1 β-lactamase, leading to a significantly slower release from the enzyme compared to earlier inhibitors like tazobactam (B1681243). nih.gov
Key interactions that are computationally modeled to guide inhibitor design include:
Hydrogen Bonds: Formation of hydrogen bonds with key active site residues such as Ser130 and Thr235 can significantly stabilize the inhibitor-enzyme complex. nih.gov
Salt Bridges: The introduction of charged moieties that can form salt bridges with residues like Lys234 can anchor the inhibitor in the active site. nih.gov
Hydrophobic Interactions: Optimizing hydrophobic interactions within the active site can also contribute to the binding affinity and stability of the inhibitor.
Molecular docking and molecular dynamics simulations are instrumental in predicting how modifications to the this compound scaffold will affect these interactions. nih.gov For example, docking studies on C-2 substituted penicillin sulfones have helped to rationalize their improved inhibitory activity against class D β-lactamases by modeling their fit and interactions within the enzyme's active site. nih.gov These computational approaches allow researchers to screen a large number of virtual compounds and prioritize the synthesis of those with the most promising predicted binding affinities and inhibitory mechanisms.
The table below summarizes key computational parameters and interactions that are typically analyzed in the rational design of penam sulfone inhibitors, based on studies of related compounds.
| Computational Parameter | Description | Importance in Inhibitor Design |
| Binding Affinity (ΔG) | The predicted free energy of binding between the inhibitor and the enzyme. | A lower binding energy indicates a more stable complex and potentially a more potent inhibitor. |
| Hydrogen Bond Analysis | Identification and characterization of hydrogen bonds between the inhibitor and active site residues. | Crucial for the stability of the acyl-enzyme intermediate. |
| Salt Bridge Analysis | Identification of ionic interactions between the inhibitor and charged residues in the active site. | Can significantly enhance the binding affinity and specificity of the inhibitor. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the inhibitor in different conformations during a molecular dynamics simulation. | A lower RMSD suggests a more stable binding mode. |
| Interaction Fingerprints | A detailed map of all the interactions (hydrophobic, hydrogen bonds, etc.) between the inhibitor and the enzyme. | Provides a comprehensive understanding of the binding mode and guides further structural modifications. |
Furthermore, computational studies have elucidated the reaction mechanisms of different penam sulfones, revealing that they can undergo different cyclization reactions to form stable bicyclic intermediates within the active site. researchgate.net Understanding these mechanisms at a quantum mechanical level can inform the design of inhibitors that are more likely to form these long-lived, inhibitory species.
Advanced Research Directions and Future Perspectives in 2,2 Dimethylpenam Sulfone Chemistry
Exploration of Novel Penam (B1241934) Sulfone Analogues for Enhanced Biochemical Selectivity
The quest for enhanced biochemical selectivity has driven the synthesis and evaluation of a wide array of novel penam sulfone analogues. Modifications to the core penam structure are meticulously designed to improve targeting of specific enzymes, particularly different classes of β-lactamases, while minimizing off-target effects.
One prominent area of research involves the introduction of various substituents at the C2 and C6 positions of the penam sulfone core. For instance, the synthesis of 6-alkylidene-2′β-substituted penam sulfones has yielded compounds with potent inhibitory activity against a broad spectrum of serine β-lactamases, including those that are typically resistant to commercial inhibitors like clavulanic acid, sulbactam (B1307), and tazobactam (B1681243). frontiersin.orgnih.gov The pyridylmethylidene moiety at the C6 position, as seen in compounds like LN-1-255, has proven particularly effective. frontiersin.org Further modifications, such as adding a dihydroxy-phenyl catechol group at the C2 position, are being explored to enhance bacterial uptake through siderophore channels. frontiersin.org
Another successful strategy has been the development of 2β-alkenyl penam sulfones. The nature of the substituent on the 2β-alkenyl group significantly influences the level of β-lactamase inhibition. acs.org For example, the (Z)-2β-acrylonitrile penam sulfone, Ro 48-1220, has demonstrated high activity and the ability to enhance the efficacy of antibiotics like ceftriaxone (B1232239) against bacteria producing cephalosporinases. acs.orgresearchgate.net
Research has also focused on 2β-substituted-oxyimino and -hydrazone derivatives. nih.gov The oxime-containing penam sulfones have shown strong inhibition of TEM-1 and CTX-1 β-lactamases. nih.gov These findings highlight the importance of the C2 side chain's length and composition in the inhibitory activity of penam sulfones. nih.gov
The table below summarizes key findings from studies on novel penam sulfone analogues.
| Analogue Class | Key Structural Feature | Target Enzymes | Notable Findings |
| 6-Alkylidene-2′β-Substituted Penam Sulfones | Pyridylmethylidene moiety at C6, various 2' substitutions | Class A, C, and D β-lactamases (e.g., OXA-24) | Potent, broad-spectrum inhibition; potential for enhanced bacterial uptake via siderophore mimics. frontiersin.orgnih.gov |
| 2β-Alkenyl Penam Sulfones | Alkenyl group at C2 with various substituents | Common types of β-lactamases, including cephalosporinases | Activity is highly dependent on the substituent; Ro 48-1220 shows exceptional activity. acs.orgresearchgate.net |
| 2β-Substituted-Oxyimino Penam Sulfones | Oxyimino group at C2 | Class A (TEM-1, CTX-1) and Class C β-lactamases | Strong inhibition of Class A enzymes, moderate for Class C. nih.gov |
| 2β-Alkoxycarbonyl Penicillanic Acid Sulfones | Alkoxycarbonyl group at C2 | β-lactamases (e.g., TEM-1) | Demonstrates β-lactamase inhibitory activity. nih.gov |
Strategies for Overcoming Enzyme-Mediated Resistance Mechanisms
The evolution of enzyme-mediated resistance, particularly through β-lactamase production, poses a significant challenge. researchgate.net Researchers are actively developing strategies centered on penam sulfone chemistry to counteract these mechanisms.
Bacterial efflux pumps are a primary defense mechanism, actively expelling antibiotics and inhibitors from the cell, thereby reducing their effective concentration. nih.govnih.gov A promising strategy to overcome this is the co-administration of a β-lactamase inhibitor with an efflux pump inhibitor (EPI). nih.govyoutube.com EPIs work by blocking the pump, leading to an accumulation of the primary drug inside the bacterium. nih.gov This approach can restore the efficacy of antibiotics that have become ineffective due to efflux-mediated resistance. nih.gov While the direct application of 2,2-dimethylpenam sulfone as an EPI has not been extensively reported, the development of penam sulfone analogues that also possess efflux pump inhibitory properties, or their use in combination with known EPIs like Phe-Arg-β-naphthylamide (PAβN), represents a critical area for future research. mdpi.commdpi.com
To combat the diversity of β-lactamases, there is a strong impetus to design inhibitors with a broader spectrum of activity. Penems and penam sulfones are recognized as some of the most potent and broad-spectrum mechanism-based inactivators of β-lactamases. researchgate.netresearchgate.net The design of novel 6Z-(α-pyridylmethylidene)penam sulfone inhibitors has led to compounds effective against Class D carbapenemases, such as OXA-24, which are typically resistant to commercial inhibitors. nih.gov Similarly, 2β-alkenyl penam sulfones have been developed that inhibit a wide range of common β-lactamases. acs.org The unique reaction mechanisms of these inhibitors, which can lead to the formation of stable, long-lived inactivated enzyme intermediates, are key to their broad-spectrum action. nih.govresearchgate.net
Bioisosteric Replacements and Scaffold Hopping in Penam Sulfone Design
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful tool in drug design to enhance efficacy, improve pharmacokinetic properties, and reduce toxicity. ctppc.org In the context of penam sulfone design, bioisosteric replacements can be used to modulate the reactivity of the β-lactam ring, improve binding to the target enzyme, and enhance metabolic stability. ctppc.org
For example, the sulfone group (-SO2-) itself is a bioisostere of other functional groups and its inclusion is known to improve metabolic stability and alter binding interactions in enzyme inhibitors. ctppc.org Further modifications could involve replacing the carboxyl group, a common feature in many β-lactamase inhibitors, with a tetrazole ring to potentially improve bioavailability. ctppc.org While specific examples of extensive bioisosteric replacement studies on the this compound core are not yet widely published, this remains a fertile area for research. Scaffold hopping, a related strategy, involves replacing the entire penam core with a different chemical scaffold that maintains the key pharmacophoric features, which could lead to the discovery of novel inhibitor classes with entirely different physicochemical properties.
Development of Advanced Analytical Methodologies for Research Sample Purity and Identity Confirmation
Ensuring the purity and confirming the identity of synthesized penam sulfone analogues is critical for accurate biological evaluation. A multi-technique approach is typically employed for the characterization of these research samples.
High-performance liquid chromatography (HPLC) is a primary method for assessing the purity of penam sulfone derivatives. youtube.com Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for determining the molecular formula. youtube.com Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural information, including the stereochemistry of the molecule. youtube.com Techniques such as 1H and 13C NMR, along with 2D NMR experiments, are used to elucidate the complete chemical structure. youtube.com Infrared (IR) spectroscopy is used to identify key functional groups, such as the characteristic vibrational frequencies of the sulfone and β-lactam carbonyl groups. youtube.com
The table below outlines the primary analytical techniques used in the characterization of penam sulfone analogues.
| Analytical Technique | Purpose | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the percentage of the desired compound and detects impurities. youtube.com |
| Mass Spectrometry (MS/HRMS) | Molecular Weight and Formula Determination | Provides the exact mass of the molecule, allowing for the determination of its elemental composition. youtube.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Determines the connectivity of atoms and the stereochemistry of the molecule. youtube.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups like sulfones and carbonyls. youtube.com |
Investigation of Non-Antimicrobial Biological Activities Targeting Specific Enzyme Classes
While the primary focus of penam sulfone research has been on their antibacterial properties via β-lactamase inhibition, the inherent reactivity of the β-lactam ring and the chemical properties of the sulfone group suggest potential for other biological activities. researchgate.netnih.gov Sulfonamides and sulfones are present in a wide range of therapeutic agents with diverse biological targets, including anticancer, anti-inflammatory, and antiviral applications. researchgate.netnih.govmdpi.com
The core structure of this compound could serve as a starting point for designing inhibitors of other enzyme classes that utilize a serine residue in their active site, similar to β-lactamases. For example, proteases are a large class of enzymes involved in numerous physiological and pathological processes, and some are targeted by β-lactam-containing structures. Research into the activity of novel penam sulfones against enzymes such as human neutrophil elastase or various proteases involved in cancer progression could unveil new therapeutic applications for this versatile scaffold. The investigation of chiral sulfones derived from natural products has already shown promising activity against various pathogens, suggesting that the sulfone moiety itself can contribute significantly to biological activity beyond its role in β-lactamase inhibition. mdpi.com
Q & A
Q. What experimental methods are recommended for synthesizing 2,2-Dimethylpenam sulfone with high purity?
To achieve high-purity this compound, a two-step purification strategy is advised:
Adsorption with activated carbon : Removes organic impurities by leveraging its high surface area and affinity for aromatic byproducts.
Ion-exchange resin treatment : Eliminates ionic contaminants and residual catalysts.
Post-purification, validate purity using FT-IR spectroscopy to confirm the absence of sulfoxide or sulfide intermediates, which exhibit distinct S=O stretching bands (~1150 cm⁻¹ and ~1050 cm⁻¹, respectively) .
Q. How can researchers characterize the structural stability of this compound under varying conditions?
Employ thermogravimetric analysis (TGA) to assess thermal stability and dynamic light scattering (DLS) to monitor aggregation in solution. For chemical stability:
- Expose the compound to acidic/basic environments (e.g., 0.1M HCl/NaOH) and analyze degradation products via HPLC-MS .
- Use ²⁹Si NMR (if applicable) to track changes in sulfone group integrity, as the sulfone’s electrophilic sulfur is prone to nucleophilic attack in reactive media .
Q. What spectroscopic techniques are optimal for confirming the sulfone moiety in this compound?
- ¹H and ¹³C NMR : Identify protons and carbons adjacent to the sulfone group (e.g., deshielded signals due to electron-withdrawing effects).
- Raman spectroscopy : Detect symmetric/asymmetric S=O stretching vibrations (~1300–1150 cm⁻¹).
- UV-Vis spectrophotometry : Monitor absorbance peaks unique to sulfones (e.g., 250–280 nm range) and compare with reference spectra .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms involving this compound?
When experimental data conflicts (e.g., unexpected byproducts during synthesis):
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy barriers for competing pathways.
Simulate intermediates’ geometries and electron densities to identify steric/electronic factors favoring specific routes.
Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ³⁴S vs. ³²S) to trace sulfur’s role in bond formation .
Q. What strategies optimize the catalytic hydrogenation of this compound derivatives?
To enhance hydrogenation efficiency:
- Use Ni-MoS₂ composites : These catalysts reduce sulfur poisoning and improve selectivity (>99.8% conversion reported in similar sulfones).
- Monitor reaction progress via in situ FT-IR to detect intermediates (e.g., sulfinic acids).
- Adjust H₂ pressure (1–5 bar) and temperature (80–120°C) to balance reaction rate and catalyst longevity .
Q. How does this compound interact with cysteine proteases, and how can this be quantified?
The sulfone group acts as an electrophile, forming covalent bonds with cysteine residues (e.g., in papain or caspases). To quantify inhibition:
Use fluorescence-based assays (e.g., Z-FR-AMC substrate cleavage).
Calculate IC₅₀ values via dose-response curves.
Confirm binding via X-ray crystallography or molecular docking simulations (e.g., AutoDock Vina) to visualize active-site interactions .
Q. What advanced analytical approaches address discrepancies in sulfone quantification across biological matrices?
For inconsistent LC-MS/MS results in plasma/tissue samples:
- Apply isotope dilution analysis (e.g., ¹³C-labeled internal standards).
- Use 2D NMR correlation spectroscopy (COSY) to distinguish sulfone signals from matrix interference.
- Validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion accuracy (<2 ppm error) .
Q. Methodological Notes
- Avoid commercial synthesis routes : Focus on lab-scale protocols with controlled stoichiometry (e.g., 1:1.2 molar ratio of reactants to minimize byproducts).
- Safety protocols : Always use fume hoods and personal protective equipment (PPE) when handling sulfones, as they may release SO₂ upon decomposition .
- Data validation : Cross-reference experimental results with computational predictions and orthogonal analytical techniques to ensure robustness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
